Cas no 2227741-01-5 ((1R)-1-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylethan-1-ol)
(1R)-1-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-1-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylethan-1-ol
- EN300-1728341
- 2227741-01-5
- (1R)-1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-ol
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- Inchi: 1S/C11H18N2O2/c1-8(14)10-7-13(2)12-11(10)9-3-5-15-6-4-9/h7-9,14H,3-6H2,1-2H3/t8-/m1/s1
- InChI Key: NDXAQJOHXYMUNN-MRVPVSSYSA-N
- SMILES: O1CCC(C2C(=CN(C)N=2)[C@@H](C)O)CC1
Computed Properties
- Exact Mass: 210.136827821g/mol
- Monoisotopic Mass: 210.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 47.3Ų
(1R)-1-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1728341-0.05g |
(1R)-1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2227741-01-5 | 0.05g |
$1452.0 | 2023-09-20 | ||
| Enamine | EN300-1728341-0.1g |
(1R)-1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2227741-01-5 | 0.1g |
$1521.0 | 2023-09-20 | ||
| Enamine | EN300-1728341-0.25g |
(1R)-1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2227741-01-5 | 0.25g |
$1591.0 | 2023-09-20 | ||
| Enamine | EN300-1728341-0.5g |
(1R)-1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2227741-01-5 | 0.5g |
$1660.0 | 2023-09-20 | ||
| Enamine | EN300-1728341-1.0g |
(1R)-1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2227741-01-5 | 1g |
$1729.0 | 2023-06-04 | ||
| Enamine | EN300-1728341-2.5g |
(1R)-1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2227741-01-5 | 2.5g |
$3389.0 | 2023-09-20 | ||
| Enamine | EN300-1728341-5.0g |
(1R)-1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2227741-01-5 | 5g |
$5014.0 | 2023-06-04 | ||
| Enamine | EN300-1728341-10.0g |
(1R)-1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2227741-01-5 | 10g |
$7435.0 | 2023-06-04 | ||
| Enamine | EN300-1728341-1g |
(1R)-1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2227741-01-5 | 1g |
$1729.0 | 2023-09-20 | ||
| Enamine | EN300-1728341-5g |
(1R)-1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2227741-01-5 | 5g |
$5014.0 | 2023-09-20 |
(1R)-1-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylethan-1-ol Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on (1R)-1-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylethan-1-ol
Introduction to (1R)-1-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylethan-1-ol (CAS No. 2227741-01-5)
(1R)-1-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylethan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 2227741-01-5, represents a unique structural motif that combines a pyrazole ring with an ethyl alcohol side chain, further functionalized by an oxane group. The stereochemistry of the compound, specifically the (1R) configuration, plays a crucial role in its potential biological activity and interaction with biological targets.
The pyrazole core is a well-known pharmacophore in medicinal chemistry, frequently incorporated into drug molecules due to its ability to engage in various hydrogen bonding interactions and its stability under physiological conditions. The presence of the oxan-4-yl group introduces an additional layer of complexity, potentially influencing the compound's solubility, metabolic stability, and overall pharmacokinetic profile. This structural feature has been explored in recent years as a means to modulate drug-receptor interactions and enhance therapeutic efficacy.
In the context of contemporary pharmaceutical research, compounds like (1R)-1-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylethan-1-ol are being investigated for their potential applications in treating a variety of diseases. The pyrazole moiety is particularly interesting because it can serve as a scaffold for designing molecules that interact with enzymes and receptors involved in metabolic pathways, inflammation, and other critical biological processes. Recent studies have demonstrated that pyrazole derivatives exhibit promising activities in preclinical models, making them attractive candidates for further development.
The ethyl alcohol side chain in (1R)-1-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylethan-1-ol adds another dimension to its pharmacological potential. Alcohols are common functional groups in drug molecules, often contributing to solubility and bioavailability. The specific positioning of this alcohol group relative to the pyrazole and oxane rings may influence how the compound interacts with biological targets, potentially affecting its binding affinity and selectivity. This aspect has been a focus of interest in computational chemistry studies aimed at predicting molecular interactions.
One of the most exciting developments in the study of this compound is its potential role in addressing neurological disorders. The pyrazole ring has been shown to have neuroprotective properties in several preclinical models, suggesting that derivatives like (1R)-1-1-methyl-3-(oxan-4-yll)-H-pyrazol-ylethan-l-lcohol may offer therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, the oxane group has been implicated in enhancing blood-brain barrier penetration, which could be crucial for developing effective treatments for central nervous system disorders.
The stereochemistry of (1R)-configuration is another critical factor that has been extensively studied. Chiral compounds often exhibit different biological activities depending on their stereochemical orientation, making the precise control of stereochemistry essential for drug development. The (R) configuration at the stereogenic center has been associated with enhanced binding affinity and reduced toxicity in several drug candidates. This has prompted researchers to explore synthetic strategies that allow for the efficient preparation of enantiomerically pure forms of this compound.
Synthetic methodologies have also seen significant advancements in recent years, enabling the efficient preparation of complex molecules like (1R)-l-l-methyl-S-(o-xan~4-yI)-lH-pyrazol~4-yIlethan-I-lcohol. Modern techniques such as asymmetric hydrogenation and chiral auxiliaries have made it possible to achieve high yields and enantiomeric purity during synthesis. These advancements have not only facilitated the study of this compound but also opened up new avenues for exploring related derivatives with tailored biological activities.
The pharmacokinetic properties of (lR)-l-l-methyl-S-(o-xan~4-yI)-lH-pyrazol~4-yIlethan-I-lcohol are also subjects of intense research. Understanding how a compound is absorbed, distributed, metabolized, and excreted is crucial for determining its clinical efficacy and safety profile. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic characteristics, including reasonable oral bioavailability and moderate metabolic clearance rates. These findings are encouraging for further development as they indicate that the compound may be suitable for therapeutic use.
In conclusion, (lR)-l-l-methyl-S-(o-xan~4-yI)-lH-pyrazol~4-yIlethan-I-lcohol (CAS No. 2227741015) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its favorable pharmacokinetic properties, make it an attractive molecule for developing new treatments for various diseases. As research continues to uncover new applications for this compound and related derivatives, it is likely that we will see significant advancements in our ability to treat complex medical conditions using innovative chemical entities like this one.
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